An In-depth Technical Guide to 1-Decanamine, N-decyl-N-methyl-, N-oxide
An In-depth Technical Guide to 1-Decanamine, N-decyl-N-methyl-, N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanamine, N-decyl-N-methyl-, N-oxide, also known as N,N-didecyl-N-methylamine N-oxide, is a tertiary amine oxide surfactant. This class of compounds is characterized by a hydrophilic amine oxide headgroup and hydrophobic alkyl chains. This amphipathic nature allows them to be utilized in a variety of applications, including as detergents, emulsifying agents, and foam stabilizers. In a research context, they are of particular interest for their ability to solubilize membranes and purify membrane proteins. This document provides a technical overview of the core properties of 1-Decanamine, N-decyl-N-methyl-, N-oxide, its safety and handling considerations, and a generalized experimental protocol for characterizing a key property of surfactants.
Core Properties
The following tables summarize the known physicochemical and toxicological properties of 1-Decanamine, N-decyl-N-methyl-, N-oxide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H45NO | PubChem[1] |
| Molecular Weight | 327.6 g/mol | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| XLogP3-AA (Computed) | 8.7 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 19 | PubChem[1] |
Toxicological & Hazard Information
This compound is classified as hazardous and should be handled with appropriate safety precautions.[2]
| Hazard Statement | GHS Classification | Source |
| Causes severe skin burns and eye damage | H314 (100%) | PubChem[1] |
| Causes serious eye damage | H318 (100%) | PubChem[1] |
| May cause respiratory irritation | H335 (100%) | PubChem[1] |
| Very toxic to aquatic life | H400 (100%) | PubChem[1] |
| Very toxic to aquatic life with long lasting effects | H410 (100%) | PubChem[1] |
Key Surfactant Behavior: Micelle Formation
A critical property of surfactants like 1-Decanamine, N-decyl-N-methyl-, N-oxide is their ability to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] Below the CMC, the surfactant molecules exist as monomers. As the concentration increases to the CMC, the molecules self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic headgroups are exposed to the aqueous environment. This phenomenon is fundamental to their detergent and solubilizing capabilities.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of 1-Decanamine, N-decyl-N-methyl-, N-oxide are not widely published. However, a general method for determining a key parameter for any surfactant, the Critical Micelle Concentration (CMC), is provided below. This method utilizes a dye that changes its spectrophotometric properties upon encapsulation within the hydrophobic core of the micelles.
General Protocol: Determination of Critical Micelle Concentration (CMC) by Dye Solubilization
Objective: To determine the CMC of a surfactant by observing the change in absorbance of a water-insoluble dye as a function of surfactant concentration.
Materials:
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1-Decanamine, N-decyl-N-methyl-, N-oxide (or other surfactant)
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Water-insoluble dye (e.g., 1-(2-pyridylazo)-2-naphthol)
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Acetone
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Deionized water
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Spectrophotometer
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Magnetic stirrer and stir bar
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Volumetric flasks and pipettes
Methodology:
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Preparation of Dye Stock: Dissolve a small amount of the water-insoluble dye in acetone.
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Preparation of Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water.
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Preparation of Sample Series: Prepare a series of dilutions of the surfactant stock solution in volumetric flasks. The concentration range should span the expected CMC.
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Dye Addition: To each dilution, add a small, constant volume of the dye stock solution. The acetone will evaporate, leaving the water-insoluble dye suspended in the aqueous surfactant solutions.
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Equilibration: Allow the solutions to stir for a set period to ensure equilibrium is reached and any formed micelles have encapsulated the dye.
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Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye when it is solubilized in the micelles.
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Data Analysis: Plot the absorbance as a function of surfactant concentration. The plot will typically show two linear regions. The intersection of these two lines corresponds to the Critical Micelle Concentration.
Applications in Research and Development
While specific protocols are proprietary or not publicly available, the applications of N,N-didecyl-N-methylamine N-oxide and similar surfactants are found in various fields:
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Biochemistry and Drug Development: Used to solubilize biological membranes and extract membrane proteins for structural and functional studies.[4]
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Personal Care Products: Incorporated into formulations for hair care and other cosmetics.
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Industrial Applications: Utilized as flame retardants and in topical anesthetic compositions.
Conclusion
1-Decanamine, N-decyl-N-methyl-, N-oxide is a versatile surfactant with a range of applications stemming from its amphipathic properties. While comprehensive experimental data on its basic physical properties is limited in publicly accessible literature, its hazardous nature is well-documented and necessitates careful handling. The principles of micelle formation are central to its function, and standardized methods exist to characterize this key behavior for this and other surfactants. Further research into the specific properties of this compound would be beneficial for its tailored application in scientific and industrial settings.
